N-(2,4-Dinitrophenyl)-L-alanine methyl ester
Overview
Description
N-(2,4-Dinitrophenyl)-L-alanine methyl ester: is an organic compound that features a dinitrophenyl group attached to an alanine derivative
Mechanism of Action
Target of Action
It is chemically related to 2,4-dinitrophenol (dnp), which is known to target thePentaerythritol tetranitrate reductase in Enterobacter cloacae .
Mode of Action
Its relative, dnp, is known to act as anoxidative phosphorylation uncoupling agent . This means it disrupts the process by which cells produce ATP, the primary energy currency of the cell. This disruption leads to a rapid loss of ATP, causing the energy to be released as heat .
Biochemical Pathways
Dnp, a related compound, is known to affect theoxidative phosphorylation pathway . This pathway is crucial for energy production in cells, and its disruption can have significant downstream effects on cellular function.
Pharmacokinetics
Studies on dnp have shown that it exhibitsnonlinear pharmacokinetics . This is attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . These factors can significantly impact the bioavailability of the compound.
Result of Action
Dnp, a related compound, is known to causedose-dependent mitochondrial uncoupling , leading to the rapid loss of ATP as heat and potentially causing uncontrolled hyperthermia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dinitrophenyl)-L-alanine methyl ester typically involves the reaction of 2,4-dinitrophenylhydrazine with L-alanine methyl ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include methanol and ethanol, and the reaction is often catalyzed by acids or bases to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-(2,4-Dinitrophenyl)-L-alanine methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, such as amino derivatives from reduction and different substituted phenyl derivatives from nucleophilic substitution .
Scientific Research Applications
Chemistry: In chemistry, N-(2,4-Dinitrophenyl)-L-alanine methyl ester is used as a reagent for the detection and quantification of amino acids and peptides. Its unique structure allows it to form stable complexes with these biomolecules, facilitating their analysis .
Biology: In biological research, this compound is utilized in studies involving enzyme kinetics and protein interactions. Its ability to form covalent bonds with specific amino acid residues makes it a valuable tool for probing protein structure and function .
Medicine: In medicine, this compound is explored for its potential as a diagnostic agent. Its interactions with biological molecules can be harnessed for imaging and diagnostic purposes, particularly in identifying specific proteins or peptides associated with diseases .
Industry: Industrially, this compound finds applications in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals. Its reactivity and stability make it a versatile building block for various chemical processes .
Comparison with Similar Compounds
2,4-Dinitrophenylhydrazine: Used in similar applications for detecting carbonyl compounds.
2,4-Dinitrophenol: Known for its use in biochemical studies and as a metabolic stimulant.
Uniqueness: N-(2,4-Dinitrophenyl)-L-alanine methyl ester is unique due to its specific structure, which combines the reactivity of the dinitrophenyl group with the biological relevance of the alanine derivative. This combination allows it to be used in a wide range of applications, from analytical chemistry to biomedical research .
Properties
IUPAC Name |
methyl (2S)-2-(2,4-dinitroanilino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O6/c1-6(10(14)19-2)11-8-4-3-7(12(15)16)5-9(8)13(17)18/h3-6,11H,1-2H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDDNUKGTCKLDT-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595349 | |
Record name | Methyl N-(2,4-dinitrophenyl)-L-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10420-63-0 | |
Record name | Methyl N-(2,4-dinitrophenyl)-L-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,4-Dinitrophenyl)-L-alanine Methyl Ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the vibrational spectra of N-(2,4-Dinitrophenyl)-L-alanine methyl ester?
A1: Vibrational spectroscopy, including techniques like infrared and Raman spectroscopy, provides crucial insights into the molecule's structure and its various vibrational modes. [] These modes are sensitive to changes in bond lengths, angles, and intermolecular interactions. By analyzing the vibrational spectra and comparing them to theoretical calculations, researchers can confirm the structural assignments of the molecule and gain a deeper understanding of its properties. This knowledge can be further applied to investigate its interactions with other molecules and potential applications.
Q2: How does Density Functional Theory (DFT) contribute to understanding this compound?
A2: DFT is a powerful computational method used to study the electronic structure and properties of molecules. [] In the context of this compound, DFT calculations can predict its vibrational frequencies, optimize its geometry, and calculate various thermodynamic parameters. Comparing these calculated values with experimental data, like the vibrational spectra, helps validate the accuracy of the theoretical model and provides a more complete understanding of the molecule's behavior at the atomic level.
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